molecular formula C21H17N3O3 B250703 2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B250703
M. Wt: 359.4 g/mol
InChI Key: QDEVSHQDJJDANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, which is further connected to a benzamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazole-pyridine intermediate with a benzamide derivative under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide exhibits unique structural features, such as the specific positioning of the oxazole and pyridine rings. These structural differences can result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c1-13-6-3-9-16(18(13)26-2)20(25)23-15-8-4-7-14(12-15)21-24-19-17(27-21)10-5-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

QDEVSHQDJJDANA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.